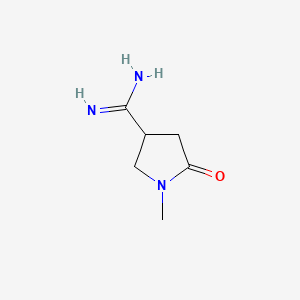
2-Biphenylen-2-ylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Biphenylen-2-ylacetic acid is an organic compound characterized by the presence of a biphenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenylen-2-ylacetic acid typically involves the reaction of biphenyl with acetic acid derivatives under specific conditions. One common method includes the use of Grignard reagents, where biphenyl magnesium bromide reacts with ethyl acetate, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic processes to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Biphenylen-2-ylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-2-carboxylic acid, while reduction could produce biphenyl-2-ylmethanol.
Scientific Research Applications
2-Biphenylen-2-ylacetic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-Biphenylen-2-ylacetic acid exerts its effects involves interactions with various molecular targets. It may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The biphenyl structure allows it to interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparison with Similar Compounds
Phenylacetic Acid: Similar in structure but lacks the biphenyl group, leading to different chemical properties and applications.
Biphenyl-2-carboxylic Acid: Shares the biphenyl structure but differs in the position of the carboxylic acid group.
Uniqueness: 2-Biphenylen-2-ylacetic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential for diverse applications. Its biphenyl group enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C14H10O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-biphenylen-2-ylacetic acid |
InChI |
InChI=1S/C14H10O2/c15-14(16)8-9-5-6-12-10-3-1-2-4-11(10)13(12)7-9/h1-7H,8H2,(H,15,16) |
InChI Key |
AUXREYSOXQNKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Pentylinden-1-ylidene)methyl]naphthalene](/img/structure/B13874115.png)

![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)

![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)
![2-[4-(Furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B13874151.png)

![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)






